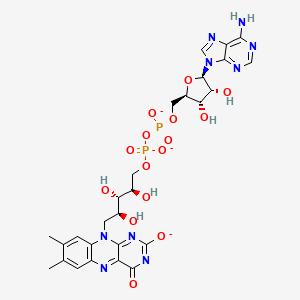
FAD trianion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavin adenine dinucleotide trianion is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is a trianion form of flavin adenine dinucleotide, arising from the deprotonation of the diphosphate hydroxyl groups and the imide nitrogen . Flavin adenine dinucleotide plays a crucial role in biological systems as an electron carrier, participating in redox reactions essential for cellular respiration and energy production .
Métodos De Preparación
Flavin adenine dinucleotide trianion can be prepared by dissolving flavin adenine dinucleotide powder in a phosphate buffer solution and adjusting the pH by adding hydrochloric acid or sodium hydroxide . The working concentration of flavin adenine dinucleotide is typically around 0.05 mg/mL. Industrial production methods involve the biosynthesis of flavin adenine dinucleotide from riboflavin through the action of riboflavin kinase and flavin adenine dinucleotide synthase enzymes .
Análisis De Reacciones Químicas
Flavin adenine dinucleotide trianion undergoes various types of chemical reactions, including oxidation, reduction, and electron transfer reactions. It can exist in four redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . The fully oxidized form of flavin adenine dinucleotide accepts two electrons and two protons to become flavin adenine dinucleotide hydroquinone. Common reagents used in these reactions include molecular oxygen, ferricyanides, and other electron acceptors . Major products formed from these reactions include reduced forms of flavin adenine dinucleotide and oxidized substrates.
Aplicaciones Científicas De Investigación
Flavin adenine dinucleotide trianion has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of flavin adenine dinucleotide trianion involves its role as an electron carrier in redox reactions. It participates in the reversible conversion of substrates by accepting or donating electrons and protons. The molecular targets of flavin adenine dinucleotide include various dehydrogenases and oxidases, which utilize flavin adenine dinucleotide as a cofactor to facilitate electron transfer . The pathways involved in its action include the electron transport chain and other metabolic pathways essential for energy production .
Comparación Con Compuestos Similares
Flavin adenine dinucleotide trianion is unique compared to other similar compounds due to its ability to exist in multiple redox states and its role as a versatile electron carrier. Similar compounds include:
Flavin mononucleotide: Another redox-active coenzyme that participates in similar biochemical reactions but lacks the adenine moiety present in flavin adenine dinucleotide.
Nicotinamide adenine dinucleotide: A coenzyme involved in redox reactions, but it primarily participates in two-electron transfers, unlike the one- or two-electron transfers facilitated by flavin adenine dinucleotide.
Nicotinamide adenine dinucleotide phosphate: Similar to nicotinamide adenine dinucleotide but involved in anabolic reactions and cellular defense mechanisms.
Flavin adenine dinucleotide trianion’s unique ability to participate in both one- and two-electron transfers and its involvement in a wide range of biochemical processes make it a vital component in biological systems.
Propiedades
Fórmula molecular |
C27H30N9O15P2-3 |
|---|---|
Peso molecular |
782.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/p-3/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
Clave InChI |
VWWQXMAJTJZDQX-UYBVJOGSSA-K |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799823.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid;methane;hydrate](/img/structure/B10799829.png)
![Propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799836.png)
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799843.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)


![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)
![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)

![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)
![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)
